REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[S:9][C:8]2[CH:10]=[CH:11][C:12]([CH3:14])=[CH:13][C:7]=2[CH:6]=1)=[O:4].[Br:15]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.N(C(C)(C)C#N)=NC(C)(C)C#N>[CH3:1][O:2][C:3]([C:5]1[S:9][C:8]2[CH:10]=[CH:11][C:12]([CH2:14][Br:15])=[CH:13][C:7]=2[CH:6]=1)=[O:4]
|
Name
|
|
Quantity
|
3.09 g
|
Type
|
reactant
|
Smiles
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COC(=O)C1=CC2=C(S1)C=CC(=C2)C
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Name
|
|
Quantity
|
2.67 g
|
Type
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reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
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N(=NC(C#N)(C)C)C(C#N)(C)C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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under reflux for 5 hours
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Duration
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5 h
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Type
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FILTRATION
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Details
|
The mixture was then filtered
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Type
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CUSTOM
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Details
|
the filtrate was evaporated
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Type
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CUSTOM
|
Details
|
to give a solid which
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Type
|
CUSTOM
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Details
|
was crystallized from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC2=C(S1)C=CC(=C2)CBr
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.16 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |